molecular formula C9H9BrN2 B11720141 3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine

3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine

Cat. No.: B11720141
M. Wt: 225.08 g/mol
InChI Key: DHGFZNWZQPTYFZ-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine typically involves the bromination of 2,6-dimethylimidazo[1,2-a]pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2,6-dimethylimidazo[1,2-a]pyridine in a suitable solvent like dichloromethane.
  • Add N-bromosuccinimide and a catalytic amount of AIBN.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents under mild heating.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 3-substituted derivatives such as 3-azido-2,6-dimethylimidazo[1,2-a]pyridine.

    Oxidation: Formation of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: Formation of 2,6-dimethylimidazo[1,2-a]pyridine.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylimidazo[1,2-a]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Chloro-2,6-dimethylimidazo[1,2-a]pyridine: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.

    3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine: Contains iodine, which can be used for radio-labeling in biological studies.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-2,6-dimethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-8-11-7(2)9(10)12(8)5-6/h3-5H,1-2H3

InChI Key

DHGFZNWZQPTYFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2Br)C)C=C1

Origin of Product

United States

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